![molecular formula C19H14N2O7 B15298683 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid](/img/structure/B15298683.png)
2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(2,6-dioxopiperidin-3-yl)-2,4-dioxo-3-azatricyclo[7310,5,13]trideca-1(13),5,7,9,11-pentaen-7-yl]oxy}acetic acid is a complex organic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,6-dioxopiperidin-3-yl)-2,4-dioxo-3-azatricyclo[7310,5,13]trideca-1(13),5,7,9,11-pentaen-7-yl]oxy}acetic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include acetoacetic acid, salicylaldehyde, and thiourea, often in the presence of catalysts such as sodium bisulfate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
2-{[3-(2,6-dioxopiperidin-3-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile involved.
科学的研究の応用
2-{[3-(2,6-dioxopiperidin-3-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-7-yl]oxy}acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound may be investigated for its therapeutic potential, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-{[3-(2,6-dioxopiperidin-3-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-7-yl]oxy}acetic acid involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting or activating their function. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
類似化合物との比較
Similar Compounds
6-n-Butoxy-10-nitro-12,13-dioxa-11-azatricyclo[7.3.1.0,2,7]trideca-2,4,6,10-tetraene: This compound has a similar tricyclic structure and is used in cancer research for its radiosensitizing effects.
13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.0,2,7]Trideca-2,4,6-Trienes: These compounds exhibit anti-inflammatory activity and are being explored as potential nonsteroidal anti-inflammatory drugs.
Uniqueness
2-{[3-(2,6-dioxopiperidin-3-yl)-2,4-dioxo-3-azatricyclo[7310,5,13]trideca-1(13),5,7,9,11-pentaen-7-yl]oxy}acetic acid is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties
特性
分子式 |
C19H14N2O7 |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxobenzo[de]isoquinolin-5-yl]oxyacetic acid |
InChI |
InChI=1S/C19H14N2O7/c22-14-5-4-13(17(25)20-14)21-18(26)11-3-1-2-9-6-10(28-8-15(23)24)7-12(16(9)11)19(21)27/h1-3,6-7,13H,4-5,8H2,(H,23,24)(H,20,22,25) |
InChIキー |
WGIQPCGTNVPHSE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


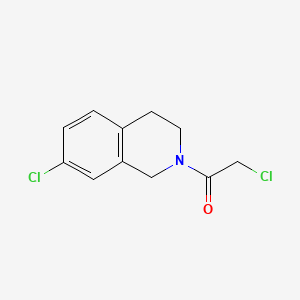
![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)
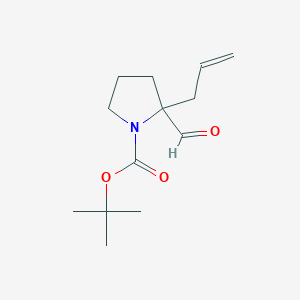

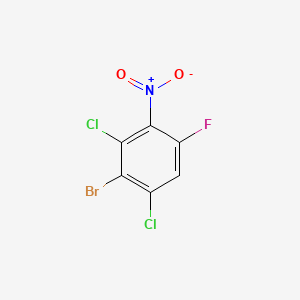
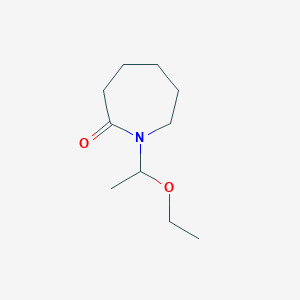
amino}-5-methylhexanoic acid](/img/structure/B15298640.png)
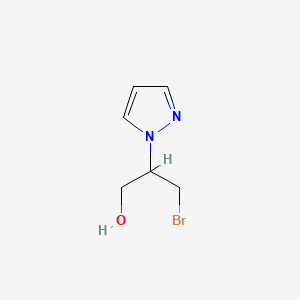
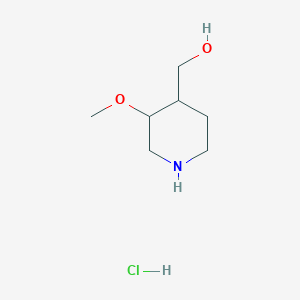

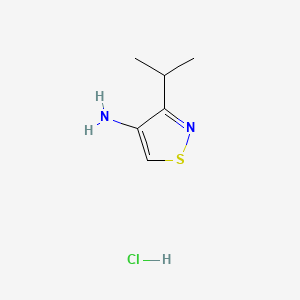
![3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15298707.png)
![(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15298709.png)

